molecular formula C13H12BrNOS B6196541 benzyl(3-bromophenyl)imino-lambda6-sulfanone CAS No. 1204678-16-9

benzyl(3-bromophenyl)imino-lambda6-sulfanone

Cat. No.: B6196541
CAS No.: 1204678-16-9
M. Wt: 310.2
InChI Key:
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Description

Benzyl(3-bromophenyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C13H12BrNOS and a molecular weight of 310.21 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of benzyl(3-bromophenyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromophenylamine with benzyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Benzyl(3-bromophenyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride produces amines.

Scientific Research Applications

Benzyl(3-bromophenyl)imino-lambda6-sulfanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl(3-bromophenyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Benzyl(3-bromophenyl)imino-lambda6-sulfanone can be compared with other similar compounds, such as:

    Benzyl(4-bromophenyl)imino-lambda6-sulfanone: Similar structure but with the bromine atom at the 4-position.

    Benzyl(3-chlorophenyl)imino-lambda6-sulfanone: Similar structure but with a chlorine atom instead of bromine.

    Benzyl(3-fluorophenyl)imino-lambda6-sulfanone: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form with biological targets, which may differ from those of its analogs .

Properties

CAS No.

1204678-16-9

Molecular Formula

C13H12BrNOS

Molecular Weight

310.2

Purity

95

Origin of Product

United States

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